Structural Confirmation: Absolute Configuration of Alpiniaterpene A vs. Uncharacterized Alpinia Sesquiterpenes
The primary point of differentiation for Alpiniaterpene A is its rigorously defined, fully elucidated structure, which includes its absolute configuration [1]. This contrasts with many other cadinane sesquiterpenes from Alpinia species, where only relative stereochemistry or planar structures may be reported. The isolation paper used HR-ESI-MS, NMR, and quantum chemical CD calculation to establish the absolute stereochemistry, providing a level of characterization that is not universal across its class [1].
| Evidence Dimension | Structural Characterization (Absolute Configuration) |
|---|---|
| Target Compound Data | Absolute configuration established via quantum chemical CD calculation |
| Comparator Or Baseline | Many other cadinane sesquiterpenes from Alpinia sp. (e.g., 4-isopropyl-6-methyl-1-naphthalenemethanol) [2] |
| Quantified Difference | Complete absolute stereochemical assignment vs. relative or incomplete assignment |
| Conditions | Comprehensive spectroscopic analysis (NMR, HR-ESI-MS, CD) |
Why This Matters
For research requiring a defined molecular entity for target binding, SAR studies, or as an analytical standard, a compound with a fully resolved 3D structure is essential and non-substitutable.
- [1] Sheng-Mei, Z., et al. A new cadinane sesquiterpene from the rhizomes of Alpinia officinarum. Chin J Nat Med. 2012, 10(5), 374-377. View Source
- [2] Zou, Q. Y., et al. A new labdane diterpene from the rhizomes of Alpinia officinarum. Nat Prod Res. 2016, 30(1), 1-6. View Source
